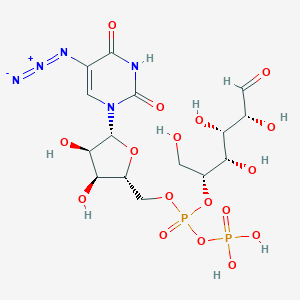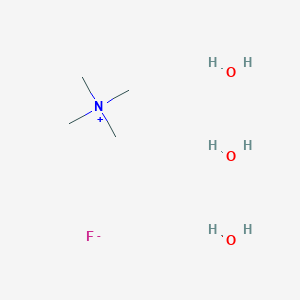
Tetramethylammonium fluoride trihydrate (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetramethylammonium fluoride trihydrate (9CI) is a quaternary ammonium salt with the chemical formula ((CH_3)_4NF \cdot 3H_2O). This compound is known for its hygroscopic nature, meaning it readily absorbs moisture from the environment. It is a source of “naked fluoride” ions, which are fluoride ions not complexed with a metal atom . This property makes it valuable in various chemical reactions and industrial applications.
Synthetic Routes and Reaction Conditions:
Neutralization Method: One common method to prepare tetramethylammonium fluoride involves the neutralization of tetramethylammonium hydroxide with hydrofluoric acid. The reaction is typically carried out under controlled conditions to avoid the formation of by-products.
Salt Metathesis: Another approach is the salt metathesis reaction, where tetramethylammonium chloride reacts with an inorganic fluoride source such as potassium fluoride or cesium fluoride.
Industrial Production Methods: Industrial production of tetramethylammonium fluoride trihydrate generally follows the same synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving multiple purification steps to remove impurities and ensure the quality of the final product.
Types of Reactions:
Substitution Reactions: Tetramethylammonium fluoride is commonly used in nucleophilic substitution reactions due to its ability to provide fluoride ions. These reactions often occur under mild conditions and can be used to replace halides in organic compounds.
Fluorination Reactions: It is also used in fluorination reactions, where it introduces fluoride ions into organic molecules.
Common Reagents and Conditions:
Solvents: Acetonitrile, dichloromethane, and tetrahydrofuran are commonly used solvents.
Catalysts: Palladium and other transition metal catalysts are often employed to facilitate these reactions.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, depending on the specific reaction requirements.
Major Products:
Fluorinated Organic Compounds: These include a wide range of products such as fluorobenzenes, fluoroalkanes, and fluoroalkenes.
Substituted Ammonium Salts: Products where the fluoride ion has replaced another halide or functional group in the starting material.
Applications De Recherche Scientifique
Tetramethylammonium fluoride trihydrate has a broad range of applications in scientific research:
Mécanisme D'action
The primary mechanism by which tetramethylammonium fluoride trihydrate exerts its effects is through the release of fluoride ions. These ions can participate in various chemical reactions, acting as nucleophiles in substitution reactions or as bases in deprotonation reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Tetrabutylammonium Fluoride: Another quaternary ammonium fluoride salt, often used in similar applications but with different solubility and reactivity profiles.
Tetramethylammonium Chloride: Similar in structure but lacks the fluoride ion, making it less useful for fluorination reactions.
Tetramethylammonium Hydroxide: Used in different types of reactions, particularly in the semiconductor industry for etching processes.
Uniqueness: Tetramethylammonium fluoride trihydrate is unique due to its ability to provide naked fluoride ions, which are highly reactive and useful in a variety of chemical transformations. Its trihydrate form also makes it easier to handle and store compared to anhydrous fluoride salts .
Propriétés
IUPAC Name |
tetramethylazanium;fluoride;trihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N.FH.3H2O/c1-5(2,3)4;;;;/h1-4H3;1H;3*1H2/q+1;;;;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHONQAAAPVEEI-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C.O.O.O.[F-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H18FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370609 |
Source


|
| Record name | Tetramethylammonium fluoride trihydrate (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111203-44-2 |
Source


|
| Record name | Tetramethylammonium fluoride trihydrate (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
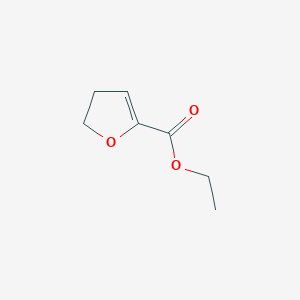
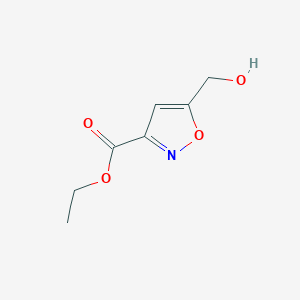
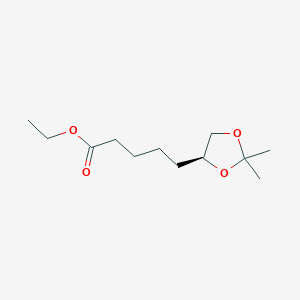
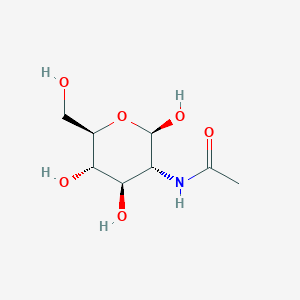
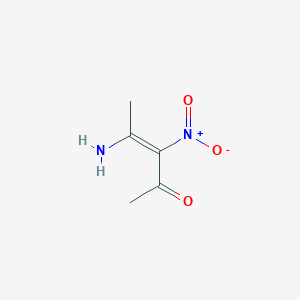
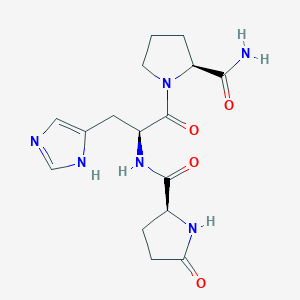
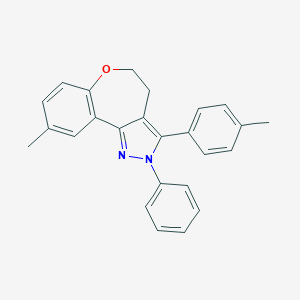

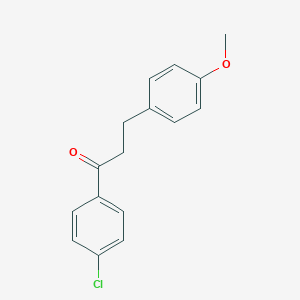

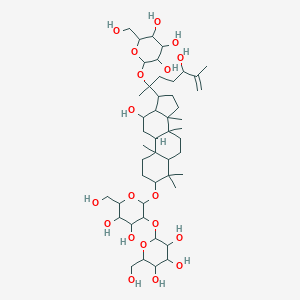
![6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro-](/img/structure/B58378.png)

